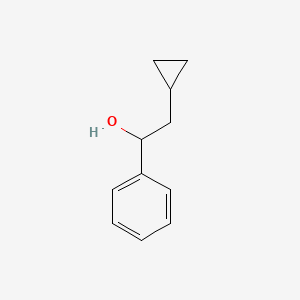

2-cyclopropyl-1-phenylethan-1-ol

CAS No.: 18729-51-6

Cat. No.: VC7126649

Molecular Formula: C11H14O

Molecular Weight: 162.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18729-51-6 |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 162.232 |

| IUPAC Name | 2-cyclopropyl-1-phenylethanol |

| Standard InChI | InChI=1S/C11H14O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 |

| Standard InChI Key | NTROJXTZMNIZNE-UHFFFAOYSA-N |

| SMILES | C1CC1CC(C2=CC=CC=C2)O |

Introduction

Structural Characteristics

Molecular Architecture

2-Cyclopropyl-1-phenylethan-1-ol (IUPAC name: 2-cyclopropyl-1-phenylethanol) possesses the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. Its structure features a hydroxyl group (-OH) at the first carbon of an ethane backbone, which is bonded to a phenyl ring (C₆H₅) and a cyclopropyl moiety (C₃H₅) at the second carbon . The cyclopropyl group introduces significant steric strain and electronic effects due to its non-planar geometry, influencing the compound’s reactivity and stability.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Functional Groups | Hydroxyl, phenyl, cyclopropyl |

| Hybridization | sp³ (alcohol carbon) |

Stereochemical Considerations

The central carbon (C1) bearing the hydroxyl group is a stereogenic center, enabling the existence of two enantiomers: (R)- and (S)-2-cyclopropyl-1-phenylethan-1-ol. Resolution of these enantiomers typically requires chiral chromatography or asymmetric synthesis, though no specific studies on this compound’s optical activity are documented in the provided sources .

Synthesis Methods

Grignard Reaction Approach

A viable route involves the reaction of cyclopropylmethylmagnesium bromide with acetophenone (PhCOCH₃). The Grignard reagent attacks the ketone’s carbonyl carbon, forming a tertiary alkoxide intermediate, which is hydrolyzed to yield the target alcohol:

Key Conditions:

-

Anhydrous ether solvent.

-

Slow addition of ketone to Grignard reagent at 0–5°C.

-

Acidic workup (e.g., dilute HCl) to protonate the alkoxide.

This method parallels industrial protocols for analogous alcohols, ensuring scalability and moderate yields (~70–85%).

Hydroboration-Oxidation of Alkenes

Adapting methodologies from patent literature , the target compound can be synthesized via hydroboration of 1-phenyl-1-cyclopropylpropene (Fig. 1). Borane (BH₃) adds across the double bond in an anti-Markovnikov fashion, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the alcohol:

-

Borane source: Sodium borohydride (NaBH₄) with BF₃·Et₂O.

-

Solvent: Tetrahydrofuran (THF) at -3°C.

-

Oxidation: 30% H₂O₂ in basic medium (NaOH).

Physical and Chemical Properties

Spectroscopic Data

-

IR Spectroscopy: Strong O-H stretch at 3300–3500 cm⁻¹, aromatic C-H stretches near 3030 cm⁻¹, and cyclopropyl C-H vibrations at 3050–3100 cm⁻¹.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.2–7.4 (m, 5H, aromatic H).

-

δ 4.1 (q, 1H, -CH(OH)-).

-

δ 1.2–1.5 (m, 4H, cyclopropyl H).

-

δ 1.0 (d, 2H, -CH₂-cyclopropyl).

-

Solubility and Stability

The compound is lipophilic due to its phenyl and cyclopropyl groups, rendering it soluble in organic solvents (e.g., ethanol, dichloromethane) but poorly soluble in water (<0.1 g/L at 25°C). It is stable under inert atmospheres but may undergo oxidation upon prolonged exposure to air.

Chemical Reactivity

Oxidation to Ketones

Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 2-cyclopropyl-1-phenylpropan-1-one, a ketone derivative :

Esterification

Reaction with acetyl chloride in pyridine produces the corresponding acetate ester:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume